molecular formula C18H23BO3 B1286893 (2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-76-8

(2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid

Cat. No.: B1286893
CAS No.: 1072951-76-8
M. Wt: 298.2 g/mol
InChI Key: DUXBNUDEXAKRNL-UHFFFAOYSA-N
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Description

(2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C18H23BO3 and its molecular weight is 298.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serines. This compound interacts with enzymes by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity . Additionally, this compound can interact with proteins and other biomolecules that have diol groups, forming reversible covalent complexes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Furthermore, this compound can impact gene expression by inhibiting transcription factors or modifying chromatin structure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of a covalent bond with the active site serine of enzymes, leading to enzyme inhibition . This compound can also bind to other biomolecules, such as sugars and amino acids, through its boronic acid moiety, forming reversible covalent complexes . These interactions can result in changes in enzyme activity, protein function, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

[2-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)9-10-17(13)22-12-14-7-5-6-8-16(14)19(20)21/h5-11,20-21H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXBNUDEXAKRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584771
Record name {2-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-76-8
Record name B-[2-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-76-8
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